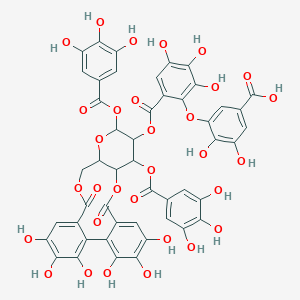
2-(methylthio)-1H-imidazol-4(5H)-one
Vue d'ensemble
Description
2-(Methylthio)-1H-imidazol-4(5H)-one, more commonly known as MTI, is a heterocyclic organic molecule that has been used in scientific research for a variety of purposes. It is a highly versatile compound that has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes. MTI is also known to have a range of advantages and limitations when used in lab experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Microwave-Assisted Synthesis: 2-(Methylthio)-1H-imidazol-4(5H)-one is used in the synthesis of novel hydantoin derivatives under microwave irradiation conditions, demonstrating its utility in nucleophilic substitution reactions (Kamila, Ankati, & Biehl, 2011).
- Formation of Methyleneimidazolidines: It reacts with active methylene compounds to form substituted methyleneimidazolidines, showcasing its reactive versatility (Huang & Tzai, 1986).
Catalysis and Asymmetric Synthesis
- Enantioselective Synthesis: This compound is introduced as a nucleophilic α-amino acid equivalent in asymmetric synthesis, enabling the construction of tetrasubstituted stereogenic centers and direct access to N-substituted α-amino acid derivatives (Etxabe et al., 2015).
Antitumor Activity and Molecular Modeling
- Synthesis of Benzenesulfonamides: Novel benzenesulfonamides synthesized from this compound have shown significant cytotoxic activity against various cancer cell lines, highlighting its potential in cancer research (Tomorowicz et al., 2020).
Photochemical Studies
- Photochemical Rearrangement: The compound undergoes photochemical rearrangement in water-containing solutions, leading to the formation of diverse products, underscoring its potential in photochemical applications (Pfoertner & Daly, 1987).
Methodological Advances
- Regiospecific Synthesis: It is used in the regiospecific synthesis of imidazoles, contributing to advancements in synthetic methodologies (Delest et al., 2008).
Applications in Green Chemistry
- One-Pot Synthesis: Demonstrates utility in green chemistry through one-pot syntheses of complex polycyclic structures, emphasizing its role in environmentally friendly chemical processes (Mohammadi, Taheri, & Amouzegar, 2016).
Role in Novel Compounds Synthesis
- Synthesis of Histamine Analogs: It has been used in the synthesis of novel analogs of histamine, illustrating its application in the creation of bioactive compounds (Paetzel & Liebscher, 1992).
Electrophysiological Research
- Electrochemical Studies: The compound is involved in the synthesis of complexes with transition metals, providing insights into its electrochemical behavior and applications in electrophysiology (Beloglazkina et al., 2005).
Propriétés
IUPAC Name |
2-methylsulfanyl-1,4-dihydroimidazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-8-4-5-2-3(7)6-4/h2H2,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZPAAYLMUOGNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















